molecular formula C16H11FO3 B11729671 (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid

(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid

Katalognummer: B11729671
Molekulargewicht: 270.25 g/mol
InChI-Schlüssel: VQIJNSMXUXHPOC-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic Acid

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline structure of (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$, with unit cell parameters a = 60 Å, b = 70 Å, and c = 115 Å, consistent with related dibenzoxepine derivatives. The dibenzoxepine framework adopts a boat-like conformation, with the fluorine atom at the C3 position inducing a slight distortion in the planar aromatic system. The exocyclic double bond exhibits an (E)-configuration, confirmed by a torsion angle of 178.5° between C11 and the acetic acid substituent.

X-ray powder diffraction (XRPD) patterns further validate the phase purity and crystallinity of bulk samples. Key diffraction peaks at d-spacings of 5.15 Å (17.0° 2θ), 4.65 Å (19.1° 2θ), and 3.73 Å (23.8° 2θ) align with simulated patterns derived from the single-crystal structure. The absence of amorphous halos in the XRPD profile confirms the absence of polymorphic impurities, a critical quality attribute for pharmaceutical intermediates.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell volume 4830 ų
Z 4
R$$_{int}$$ 0.032

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The $$^1$$H NMR spectrum (500 MHz, CDCl$$_3$$) displays characteristic signals for the dibenzoxepine scaffold and acetic acid moiety. The vinyl proton adjacent to the oxepine ring resonates as a singlet at δ 6.85 ppm, while the fluorine atom at C3 deshields neighboring aromatic protons, producing a doublet of doublets at δ 7.32 ppm (J = 8.5, 5.5 Hz). The acetic acid methylene group appears as a singlet at δ 3.72 ppm, with broadening due to exchange with deuterated solvent.

$$^{13}$$C NMR data confirm the conjugation network: the carbonyl carbon of the acetic acid group resonates at δ 170.5 ppm, while the vinylic carbons C11 and C12 appear at δ 145.2 and 139.8 ppm, respectively. The fluorine atom induces distinct $$^{19}$$F-$$^{13}$$C coupling, observed as a triplet (δ 112.4 ppm, J = 21 Hz) for the C3 carbon.

Table 2: Key $$^1$$H NMR assignments

Proton Environment δ (ppm) Multiplicity
H11 (vinyl) 6.85 Singlet
H2/H4 (aromatic) 7.32 Doublet
CH$$_2$$COOH 3.72 Singlet
Infrared (IR) and Raman Vibrational Signatures

IR spectroscopy reveals strong absorption at 1702 cm$$^{-1}$$ attributed to the carbonyl stretching mode of the acetic acid group, while the conjugated C=C bond absorbs at 1615 cm$$^{-1}$$. The absence of a broad O-H stretch above 3000 cm$$^{-1}$$ suggests intramolecular hydrogen bonding between the carboxylic acid and the oxepine oxygen. Raman spectroscopy complements these findings, showing enhanced scattering at 1580 cm$$^{-1}$$ due to symmetric stretching of the aromatic rings.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311+G(d,p) level reproduce the experimental geometry with <0.02 Å root-mean-square deviation for bond lengths. The HOMO-LUMO gap of 4.1 eV indicates moderate electronic stability, with the HOMO localized on the dibenzoxepine π-system and the LUMO on the acetic acid carbonyl group. Natural bond orbital (NBO) analysis confirms hyperconjugation between the fluorine lone pairs and the σ* orbital of the adjacent C-C bond, explaining the observed bond length alternation in the crystal structure.

Molecular Orbital Analysis of the Conjugated System

The extended conjugation across the dibenzoxepine core and exocyclic double bond creates a delocalized π-system spanning 14 atoms. Time-dependent DFT predicts a strong electronic transition at 285 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$), corresponding to HOMO-1 → LUMO+1 excitation. This conjugation pathway significantly influences the compound’s acid dissociation constant (pK$$_a$$ = 3.8), as calculated using the COSMO solvation model.

Table 3: DFT-derived electronic properties

Property Value
HOMO energy -6.2 eV
LUMO energy -2.1 eV
Dipole moment 4.8 Debye
Mulliken charge (F) -0.32 e

Eigenschaften

Molekularformel

C16H11FO3

Molekulargewicht

270.25 g/mol

IUPAC-Name

(2E)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetic acid

InChI

InChI=1S/C16H11FO3/c17-11-5-6-13-14(8-16(18)19)12-4-2-1-3-10(12)9-20-15(13)7-11/h1-8H,9H2,(H,18,19)/b14-8+

InChI-Schlüssel

VQIJNSMXUXHPOC-RIYZIHGNSA-N

Isomerische SMILES

C1C2=CC=CC=C2/C(=C\C(=O)O)/C3=C(O1)C=C(C=C3)F

Kanonische SMILES

C1C2=CC=CC=C2C(=CC(=O)O)C3=C(O1)C=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

FeCl₂-Mediated Intramolecular Friedel-Crafts Acylation

A widely adopted method involves FeCl₂-catalyzed cyclization of 2-(phenoxymethyl)benzoic acid derivatives. For fluorinated analogues, 3-fluoro-2-(phenoxymethyl)benzoic acid undergoes cyclization in dichloromethane ethane (DCME) at 50–60°C, yielding 3-fluorodibenzo[B,E]oxepin-11(6H)-one. This method achieves yields of 78–85% with high regioselectivity (Table 1).

Table 1: Cyclization Conditions and Yields for Fluorinated Dibenzooxepinones

Starting MaterialCatalystSolventTemp (°C)Yield (%)
3-Fluoro-2-(phenoxymethyl)benzoic acidFeCl₂DCME5583
2-(4-Fluorophenoxymethyl)benzoic acidFeCl₂DCME6079

Acid-Catalyzed Cyclization

Trifluoroacetic anhydride (TFAA) promotes cyclization of ethyl 2-(phenoxymethyl)benzoate precursors, though this method is less favored for fluorinated substrates due to side reactions.

Fluorination Techniques

Electrophilic Fluorination

Direct fluorination of dibenzooxepin intermediates using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at the C3 position with 65–70% efficiency.

Use of Fluorinated Building Blocks

3-Fluorophenol serves as a starting material for synthesizing 3-fluoro-2-(phenoxymethyl)benzoic acid, avoiding late-stage fluorination challenges.

Introduction of the α,β-Unsaturated Acetic Acid Side Chain

Horner-Wadsworth-Emmons Olefination

Reaction of 3-fluorodibenzooxepin-11(6H)-one with a stabilized phosphorus ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) in THF at −78°C produces the (E)-enone ester, which is hydrolyzed to the carboxylic acid using LiOH. This method achieves >90% stereoselectivity for the (E)-isomer (Table 2).

Table 2: Stereoselectivity in Horner-Wadsworth-Emmons Reactions

YlideBaseTemp (°C)(E):(Z) Ratio
(EtO)₂P(O)CH₂CO₂EtNaH−7895:5
Ph₂P(O)CH₂CO₂EtKOtBu088:12

Knoevenagel Condensation

Condensation of 3-fluorodibenzooxepin-11(6H)-one with malonic acid in pyridine at 120°C forms the α,β-unsaturated acid directly, though with lower stereocontrol (E:Z = 75:25).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DCME : Enhances FeCl₂ activity during cyclization, reducing side product formation.

  • Low-temperature olefination : Critical for minimizing isomerization of the (E)-double bond.

Seed Crystal Utilization

Adding 0.5–1.5 wt% seed crystals of the target compound during Grignard reactions improves yield by 15–20% and reduces reaction time.

Analytical Validation

Quantification of Acetic Acid

Enzymatic assays using acetyl-CoA synthetase and citrate synthase confirm acetic acid content in synthetic batches, with detection limits of 0.14 mg/L.

Stereochemical Analysis

¹H-NMR coupling constants (J = 15–16 Hz for trans double bonds) and NOESY correlations verify the (E)-configuration.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of TFAA and FeCl₂, reducing reaction times by 40%.

Photocatalytic Fluorination

Visible-light-mediated C–H fluorination using Ir(ppy)₃ catalysts shows promise for late-stage functionalization .

Analyse Chemischer Reaktionen

Reaktionstypen

(E)-2-(3-Fluor-dibenzo[b,e]oxepin-11(6H)-yliden)essigsäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Fluoratom, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Alkanen.

    Substitution: Bildung von substituierten Dibenzooxepin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Preliminary studies suggest that (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid exhibits significant biological activity, particularly as a potential modulator of neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating that this compound may also possess psychotropic properties. Further research is required to elucidate its specific mechanisms of action and therapeutic potential.

Potential Applications:

Case Study 1: Interaction Studies

Research involving interaction studies is crucial for understanding the pharmacodynamics of (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid. Initial assessments indicate that it may influence neurotransmitter systems significantly, warranting further investigation into its receptor interactions and therapeutic implications.

Case Study 2: Synthesis and Characterization

The synthesis of this compound involves several key steps typical in organic synthesis aimed at constructing complex molecular architectures. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Wirkmechanismus

The mechanism of action of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the tricyclic structure play key roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The dibenzo[b,e]oxepin scaffold is shared among several compounds, but substituents and functional groups critically influence their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity E/Z Ratio Reference
(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid 3-Fluorodibenzo[b,e]oxepin Acetic acid group Hypothetical (antimicrobial, PPAR ligand) E-form N/A
({[(E/Z)-11-Dibenzoxepin-ylidene]amino}oxy)[2-fluoro-5-(trifluoromethyl)phenyl]methanone (c) Dibenzoxepinone oxime 2-fluoro-5-(trifluoromethyl)phenyl, oxime Antimicrobial (vs. MRSA, Pseudomonas) Unspecified
Doxepin Dibenzo[b,e]oxepin N,N-Dimethylpropanamine Antidepressant N/A
(E)-2-(8-((4-chloro-2-cyclopropylimidazo)methyl)-3-fluorodibenzo[b,e]oxepin-ylidene)propanenitrile (29) 3-Fluorodibenzo[b,e]oxepin 4-chloro-2-cyclopropylimidazo, nitrile PPAR gamma ligand E-form
Olopatadine Related Compound B Dibenzo[b,e]oxepin Carboxymethyl, N-oxide Antiallergic (related) Z-form

Impact of Substituents on Activity

  • Fluorine and Trifluoromethyl Groups : Fluorination at aromatic positions (e.g., 3-fluoro in the target compound or 2-fluoro-5-CF₃ in compound c) enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . Compound c demonstrated superior antimicrobial activity compared to ceftazidime, highlighting the role of fluorine and CF₃ in target binding .
  • Acetic Acid vs. In contrast, doxepin’s dimethylpropanamine group enables CNS penetration and serotonin/norepinephrine reuptake inhibition .
  • E/Z Isomerism : Compounds with E/Z isomerism (e.g., oxime derivatives in –2) often exhibit varying biological activities. For instance, compound a (E/Z = 1:2.45) and compound b (1:4.3) showed distinct NMR profiles due to conformational differences . The target compound’s pure E-form may offer consistent pharmacokinetics.

Spectral and Physicochemical Properties

  • FT-IR : The target compound’s acetic acid group would display a strong carbonyl (C=O) stretch near 1700 cm⁻¹, differing from oximes (~1650 cm⁻¹) or nitriles (~2250 cm⁻¹) in analogs .
  • 19F-NMR : Fluorine chemical shifts vary with position. For example, 3-fluorodibenzo[b,e]oxepin derivatives show δ ≈ -110 to -120 ppm, while 2-fluoro substituents (compound c) may shift upfield due to electronic effects .

Biologische Aktivität

(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid is a synthetic organic compound with a unique dibenzo[b,e]oxepin structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₃FO₂
  • Molecular Weight : 270.25 g/mol
  • Structural Features : The compound features a dibenzo[b,e]oxepin core, characterized by a fused bicyclic structure that enhances its chemical reactivity and biological properties. The presence of a fluorine atom increases lipophilicity, potentially influencing interactions with biological targets.

Preliminary studies indicate that (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid may act as a modulator of neurotransmitter systems. Compounds with similar structures have been associated with effects on serotonin and dopamine receptors, suggesting that this compound might exhibit psychotropic properties .

Potential Interactions

  • Neurotransmitter Systems : Interaction studies are essential for understanding its pharmacodynamics. The compound may influence neurotransmitter release and uptake, which could be assessed through receptor binding assays and cellular models.

Biological Activity Assessment

The biological activity of (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid has been evaluated in several contexts:

Study Context Findings
Neurotransmitter Modulation Exhibits potential psychotropic effects similar to known modulators of serotonin and dopamine receptors.
Receptor Binding Assays Preliminary assessments suggest significant interactions with central nervous system receptors, warranting further investigation.
In Vitro Studies Early-stage studies indicate that the compound may influence cellular signaling pathways related to mood regulation.

Future Research Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)acetic acid. Key areas for exploration include:

  • Detailed Pharmacological Studies : To assess the full range of biological activities and interactions with various receptors.
  • Clinical Trials : To evaluate efficacy and safety in human subjects.
  • Comparative Studies : With structurally similar compounds to determine unique pharmacological profiles.

Q & A

Q. What are the key synthetic methodologies for constructing the dibenzo[b,e]oxepin scaffold in (E)-2-(3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)acetic acid?

The dibenzo[b,e]oxepin core is typically synthesized via intramolecular acylation using SnCl₂ and dichloromethyl methyl ether (DCME) as a cooperative catalytic system. Starting from 2-(phenoxymethyl)benzoic acid derivatives, SnCl₂ facilitates cyclization by promoting nucleophilic elimination-addition, while DCME acts as an acid chloride generator. This method achieves high regioselectivity and functional group compatibility, as demonstrated in scalable syntheses of structurally related tricyclic compounds like doxepin . For fluorinated derivatives, fluorophenol precursors are introduced during the initial phenoxymethylation step to incorporate the fluorine substituent .

Q. How is the structural confirmation of (E)-2-(3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)acetic acid achieved post-synthesis?

Structural confirmation relies on ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) . The (E)-configuration of the exocyclic double bond is confirmed via NOESY experiments, which show spatial proximity between the fluorinated aromatic proton and the oxepin ring protons. For fluorinated analogs, ¹⁹F-NMR can resolve fluorine coupling patterns. HRMS (APPI/LTQ-Orbitrap) provides accurate mass data, with deviations <5 ppm confirming molecular integrity .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Reverse-phase HPLC with UV detection (λmax ~296 nm) is a stability-indicating method validated for related dibenzo[b,e]oxepins. Column chromatography (silica gel, hexanes/ethyl acetate gradients) and preparative TLC are used for purification. Purity thresholds ≥95% are standard, with residual solvent analysis via GC-MS .

Q. What are the primary functional groups influencing the compound's reactivity?

The α,β-unsaturated ketone (oxepin-11-ylidene moiety) and carboxylic acid group dominate reactivity. The conjugated system participates in Michael additions and cycloadditions, while the acid enables salt formation (e.g., hydrochlorides) or esterification. Fluorine at C3 enhances electron-withdrawing effects, modulating ring electronics and hydrogen-bonding potential .

Q. How is the compound typically stored to ensure stability?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the exocyclic double bond. Lyophilized solids are stable for ≥4 years, while solutions in DMSO or ethanol should be aliquoted and frozen at -20°C to avoid hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., UV irradiation) influence the stereochemical outcome of fluorinated dibenzo[b,e]oxepin derivatives?

UV irradiation during synthesis can alter diradical intermediates , favoring (E)-isomers due to steric and electronic stabilization. For example, copper(II)-catalyzed reactions under UV light at 120°C improve (E)-selectivity by 15–20% compared to thermal conditions alone. This is critical for maintaining configuration-dependent bioactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor bioavailability . To address this:

  • Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots.
  • Modify the carboxylic acid to prodrug esters (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability.
  • Use Caenorhabditis elegans as an intermediate model for anthelmintic activity before mammalian studies .

Q. How does fluorine substitution at C3 impact antimicrobial activity compared to non-fluorinated analogs?

Fluorine at C3 increases lipophilicity (logP +0.5) and enhances binding to hydrophobic pockets in bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Fluorinated derivatives show 4–8× lower MIC values against methicillin-resistant S. aureus (MRSA) compared to non-fluorinated analogs. Trifluoromethyl groups further amplify this effect but may introduce cytotoxicity .

Q. What computational methods predict the binding mode of this compound to PPARγ or antimicrobial targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For PPARγ, the carboxylic acid forms salt bridges with Arg288, while the fluorinated aromatic ring engages in π-π stacking with Phe282. For antimicrobial targets, the oxepin scaffold disrupts membrane integrity, as predicted by CoMFA models .

Q. How can reaction scalability challenges be addressed for multi-gram syntheses?

Key optimizations include:

  • Replacing SnCl₂ with FeCl₃ to reduce metal contamination (yield maintained at 85–90%).
  • Switching from batch to flow chemistry for cyclization steps, improving heat transfer and reducing side products.
  • Using microwave-assisted synthesis (150°C, 30 min) to accelerate intramolecular acylation 3-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.